Surinamensin

Allelopathy Weed Science Natural Product Bioactivity

Researchers often face batch-to-batch variability in natural-product sourcing that undermines SAR reproducibility. Surinamensin (CAS 68143-82-8) eliminates this uncertainty as a single-entity (7S,8S)-8,4′-oxyneolignan with rigorously confirmed absolute configuration. • 31.0% seed germination inhibition & 77.0% radicle inhibition at 8.0 mg/L (Mimosa pudica) - a 2-8× potency advantage over virolin. • Active against L. donovani promastigotes at 30 µM; inactive on amastigotes, providing a clean stage-specific comparator. • Divergent enantioselective synthesis route published, enabling facile analog generation. Procure with confidence for allelopathy screening, anti-protozoal SAR, or stereochemical benchmarking.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
CAS No. 68143-82-8
Cat. No. B1240315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurinamensin
CAS68143-82-8
Synonymssurinamensin
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC
InChIInChI=1S/C22H28O6/c1-7-8-15-9-10-17(18(11-15)24-3)28-14(2)21(23)16-12-19(25-4)22(27-6)20(13-16)26-5/h7-14,21,23H,1-6H3/b8-7+/t14-,21+/m1/s1
InChIKeyLNEPYGTUEWFPKT-BUNWUOFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Surinamensin: Structural & Functional Overview


Surinamensin is a naturally occurring 8,4′-oxyneolignan first isolated from Virola surinamensis (Myristicaceae) [1]. It is defined by a diphenyl ether skeleton linking a 3,4,5-trimethoxy-substituted A-ring to a 2-methoxy-4-(E)-propenyl-substituted B-ring through an 8,4′-oxygen bridge, with a defined (1R,2R) absolute configuration [2]. The compound has been characterized for anti-protozoal activity against Leishmania donovani and Plasmodium falciparum, as well as allelopathic effects in plant bioassays, establishing it as a key molecular probe for structure–activity relationship (SAR) studies within the neolignan class.

Stereochemical identity
Defined (7S,8S) absolute configuration supports chiral-ligand studies and enantioselective synthesis programs.
Scaffold differentiation
C-5 methoxy substituent creates a distinct pharmacophore for structure–activity relationship (SAR) investigations within the 8,4′-oxyneolignan class.
Reported allelopathic probe
Multi-endpoint activity on germination, radicle, and hypocotyl elongation provides a characterized reference for weed-suppression research.

Why Virolin Cannot Replace Surinamensin


Biological activity within 8,4′-oxyneolignans is exquisitely sensitive to both the degree of A-ring methoxylation and the stereochemistry at the C-7 and C-8 positions [1]. Systematic SAR analysis of 15 compounds demonstrated that anti-leishmanial potency is directly governed by the level of substitution on the A-ring, while anti-malarial activity depends on a complex interplay of substitution pattern and stereochemical configuration [1]. Consequently, a close analog such as virolin—which lacks the 3,4,5-trimethoxy motif—exhibits a distinct biological profile, making direct functional substitution in mechanistic or translational studies scientifically invalid.

Surinamensin
C-5 methoxy present
Virolin
C-5 hydrogen
A single methoxy-group difference drives a significant divergence in allelopathic potency; germination and radicle endpoints may shift beyond an order of magnitude, limiting direct interchangeability.
Virolin exhibits near-inactive profiles on hypocotyl elongation and on several weed species, while surinamensin retains a measurable response — substitution risks incomplete multi-endpoint datasets.
Anti-protozoal screening cascades are sensitive to both A-ring substitution and stereochemistry; using virolin as a surrogate can introduce uncontrolled variation that confounds SAR interpretation.

Quantitative Evidence vs. Structural Analogs


Seed Germination Inhibition vs. Virolin

In side-by-side bioassays using the weed species Mimosa pudica, Senna obtusifolia, and Senna occidentalis, surinamensin consistently exhibited greater allelopathic inhibition than its direct structural analog virolin across all measured parameters [1]. At the highest tested concentration of 8.0 mg L⁻¹, surinamensin produced maximum inhibition of seed germination and radicle/hypocotyl development, with the magnitude of inhibition significantly exceeding that of virolin irrespective of the recipient species or the plant factor analyzed [1].

Seed germination inhibition
Head-to-head
≥ 7.75-fold higher inhibition vs. virolin on Mimosa pudica at 8.0 mg L⁻¹ (31.0% vs. ≤4.0%)
Supports germination-endpoint allelochemical screening with surinamensin as the required chemotype.
25 °C, 12 h photoperiod; three weed species tested.
Allelopathy Weed Science Natural Product Bioactivity

Radicle Elongation Inhibition vs. Virolin

In an in vitro study encompassing surinamensin, a second natural neolignan from Virola pavonis, and 25 synthetic analogues, surinamensin was active against Leishmania donovani promastigotes at 30 µM but was inactive against intracellular amastigotes [1]. In contrast, the natural neolignan from V. pavonis required a concentration of 100 µM to achieve promastigote activity, and only compounds containing sulfur bridges displayed significant amastigote activity [1]. This differential stage-specific activity profile is critical for target identification studies focused on promastigote-specific metabolic pathways.

Radicle elongation inhibition
Head-to-head
2.08-fold on M. pudica (77.0% vs. 37.0%); virolin negligible on Senna obtusifolia and Senna occidentalis
Reported radicle-endpoint response confirms surinamensin as the only viable neolignan for root-growth inhibition studies.
24 h photoperiod; identical concentration range 1.0–8.0 mg L⁻¹.
Anti-leishmanial Neglected Tropical Diseases Drug Discovery

Hypocotyl Elongation Activity Retention

The enantioselective total synthesis of (–)-surinamensin was accomplished via a divergent route from a single chiral aldehyde derived from ethyl lactate [1]. This synthetic strategy allows independent variation of the A-ring methoxylation pattern and the B-ring propenyl substituent without altering the core 8,4′-oxyneolignan skeleton, yielding 15 analogs from the common intermediate [1]. By contrast, earlier syntheses of related 8,4′-oxyneolignans lacked this modularity, making systematic SAR exploration of surinamensin-type compounds uniquely feasible.

Hypocotyl elongation activity
Head-to-head
Virolin near-inactive (≤9%) on two of three species; surinamensin retains activity across all species
C-5 methoxy appears essential for hypocotyl-targeting activity; substitution invalidates multi-tissue phytotoxicity profiles.
24 h photoperiod; differential tissue sensitivity assessment.
Asymmetric Synthesis Medicinal Chemistry SAR Chemical Biology Tool Synthesis

Surinamensin: Application Scenarios


Allelochemical Reference Standard

Surinamensin's demonstrated superiority over virolin in inhibiting seed germination and seedling growth in Mimosa pudica and Senna spp. [1] positions it as the preferred 8,4′-oxyneolignan chemical probe for academic and agrochemical industry groups screening for natural herbicide templates. Its concentration-dependent activity (1.0–8.0 mg L⁻¹) enables quantitative dose–response modeling, and its defined stereochemistry allows for rational structural optimization toward commercial bioherbicide candidates.

Anti-Leishmanial Screening Scaffold

Because surinamensin displays activity against L. donovani promastigotes at 30 µM but is devoid of amastigote activity [1], it serves as an ideal stage-selective tool compound for parasitology laboratories investigating promastigote-specific metabolic pathways, drug resistance mechanisms, or stage-differentiation biology. This contrasts with sulfur-bridged analogs that show broader amastigote activity but lack the clean stage selectivity needed for mechanistic deconvolution.

Stereochemical Standard for Enantioselective Synthesis

The divergent, enantioselective synthetic route that produces (–)-surinamensin and 14 analogs from a single chiral aldehyde [1] makes this compound series uniquely attractive for structure–activity relationship (SAR) campaigns. Procurement of the parent compound along with key intermediates allows rapid in-house diversification, significantly compressing analog synthesis timelines compared to other 8,4′-oxyneolignans that require de novo route development for each derivative.

SAR: A-Ring Methoxy Substitution

Surinamensin is a chemotaxonomic marker of Virola species (Myristicaceae) [2]. Its well-defined (1R,2R) absolute configuration and characteristic NMR signature make it an essential analytical reference standard for botanical authentication, quality control of herbal preparations, and dereplication studies in natural product discovery workflows.

Application
Selection Property
Validation Focus
Allelochemical reference standard
Multi-endpoint allelopathic activity profile
Germination, radicle, hypocotyl inhibition endpoints
Anti-leishmanial screening scaffold
Promastigote-active 8,4′-oxyneolignan reference
Intracellular amastigote inactivity for SAR contrast
Stereochemical standard for synthesis
Confirmed (7S,8S) absolute configuration
Enantiomeric purity and chirality-transfer verification
SAR: A-ring methoxy substitution
Minimal-contrast surinamensin/virolin pair
Methoxy-dependent activity modulation across anti-protozoal and allelopathic endpoints
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